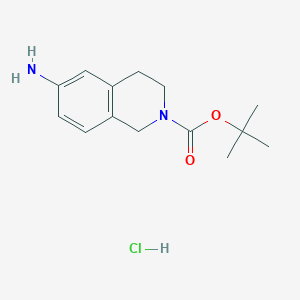

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride

Description

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is a protected amine derivative of the tetrahydroisoquinoline scaffold. Its structure features a tert-butoxycarbonyl (Boc) group at position 2, an amino group at position 6, and a hydrochloride salt form. The compound (CAS 164148-92-9) is typically available at ≥98% purity and is used as a pharmaceutical intermediate due to its reactive amino group, which enables further functionalization . The hydrochloride salt enhances water solubility and stability compared to the free base, making it suitable for synthetic applications requiring controlled conditions .

Properties

IUPAC Name |

tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16;/h4-5,8H,6-7,9,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZVJJZOOPXADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-30-6 | |

| Record name | 2(1H)-Isoquinolinecarboxylic acid, 6-amino-3,4-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.

Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents such as ammonia or amines.

tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate group during subsequent reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 284.78 g/mol. It features a dihydroisoquinoline structure, which is known for its biological activity, including potential anticancer and neuroprotective effects.

Anticancer Activity

Research indicates that compounds derived from isoquinoline structures exhibit notable anticancer properties. For instance, studies have shown that derivatives of tert-butyl 6-amino-3,4-dihydroisoquinoline can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Isoquinoline derivatives have been shown to enhance neuronal survival under oxidative stress conditions.

Case Study : Research published in Neuroscience Letters highlighted that tert-butyl 6-amino-3,4-dihydroisoquinoline derivatives could protect dopaminergic neurons from toxicity induced by neurotoxic agents .

Pharmacological Studies

Pharmacological studies have been conducted to assess the efficacy and safety profile of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride:

- In vitro Studies : These studies often involve cell lines to evaluate cytotoxicity and mechanism of action.

- In vivo Studies : Animal models are utilized to assess therapeutic efficacy and pharmacokinetics.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

*Calculated by adding HCl to the free base (C₁₄H₂₀N₂O₂, MW 248.32 + HCl 36.46 = 284.78).

Key Observations:

- Nitro vs. Amino Groups: The 5-nitro analog (CAS 397864-14-1) serves as a precursor for amine synthesis via reduction, whereas the target compound’s free amino group enables direct coupling reactions .

Physicochemical Properties and Stability

- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to free bases like the 7-chloro derivative .

- Storage : The 7-chloro analog requires storage under inert atmospheres, while the hydrochloride salt may offer better stability at room temperature .

- Reactivity: The bromomethyl derivative (CAS 622867-53-2) is highly reactive in alkylation reactions, unlike the target compound’s amino group, which is more suited for acylation or diazotization .

Biological Activity

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₂O₂

- Molecular Weight : 248.32 g/mol

- CAS Number : 164148-92-9

- Purity : 98%

- Storage Conditions : Keep in a dark place at 2-8°C .

The biological activity of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily attributed to its interaction with various biological targets. The amine moiety enhances cellular uptake and binding to DNA, which is crucial for its pharmacological effects. This compound has demonstrated the ability to modulate several pathways involved in cell signaling and proliferation, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has shown efficacy against Mycobacterium tuberculosis, indicating its potential as an antibiotic agent . The structure-activity relationship (SAR) studies suggest that modifications in the isoquinoline core can enhance its potency against specific bacterial strains.

Anticancer Properties

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its anticancer properties. Research indicates that it can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair in rapidly proliferating cancer cells. Inhibition of TS can lead to reduced cell viability in cancerous tissues .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with this compound. It appears to modulate dopaminergic pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Antimicrobial Activity

A study conducted by Lin et al. (2020) assessed the efficacy of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use as a novel antibiotic .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate effectively inhibited the growth of various cancer cell lines by targeting TS. The compound exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .

Table 1: Biological Activities of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

| Biological Activity | Target/Pathway | Effectivity |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Significant |

| Anticancer | Thymidylate synthase | IC50 in nM range |

| Neuroprotective | Dopaminergic pathways | Modulation observed |

Table 2: Structure-Activity Relationship (SAR)

| Modification | Activity Change |

|---|---|

| Amine group presence | Enhanced cellular uptake |

| Isoquinoline core changes | Variable potency against pathogens |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.